![molecular formula C24H22ClN3O4S B2587465 1-((4-chlorophenyl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide CAS No. 1048385-94-9](/img/structure/B2587465.png)
1-((4-chlorophenyl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-chlorophenyl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C24H22ClN3O4S and its molecular weight is 483.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound of interest, due to its complex structure, might be related to various synthesized compounds with similar sulfonyl and carboxamide groups, contributing to scientific research in areas like polymer science and medicinal chemistry. For instance, the synthesis of new polyamides through the direct polycondensation of specific dicarboxylic acids with aromatic diamines showcases the relevance of similar structural components in polymer science. These polyamides, characterized by their solubility in polar solvents and thermal stability, are significant for developing materials with specialized applications (Faghihi & Mozaffari, 2008).
Antimicrobial and Antifungal Activities
Compounds with similar structural motifs have been explored for their potential antimicrobial and antifungal properties. For example, novel heterocyclic compounds containing a sulfonamido moiety were synthesized with the aim of serving as antibacterial agents, indicating the potential for compounds with similar structures to be utilized in developing new antimicrobial drugs (Azab, Youssef, & El-Bordany, 2013).
Enzyme Inhibitory Activity
Furthermore, pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups were synthesized and evaluated as carbonic anhydrase and cholinesterase inhibitors. Their significant inhibitory activities suggest the potential therapeutic applications of structurally similar compounds in treating conditions related to enzyme dysregulation (Stellenboom & Baykan, 2019).
Anticancer Activity
Additionally, indapamide derivatives, which share structural similarities, were synthesized and evaluated for their proapoptotic activity on melanoma cell lines. This highlights the potential of compounds with similar chemical structures in contributing to cancer research and therapy (Yılmaz et al., 2015).
Material Science Applications
In material science, the synthesis of fluorinated polyamides containing pyridine and sulfone moieties from a new diamine demonstrates the compound's relevance in developing polymers with desirable properties like solubility, thermal stability, and mechanical strength. Such polymers are valuable for various high-performance applications (Liu et al., 2013).
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4S/c1-2-27-20-13-12-19(17-5-3-6-18(22(17)20)24(27)30)26-23(29)21-7-4-14-28(21)33(31,32)16-10-8-15(25)9-11-16/h3,5-6,8-13,21H,2,4,7,14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHRMCXXDKGBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)Cl)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

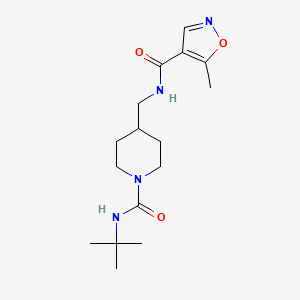
![5''-(hydroxymethyl)-2'',5'',8a''-trimethyldodecahydro-2''H-dispiro[furan-3,2'-furan-5',1''-naphthalen]-6''-ol](/img/structure/B2587383.png)
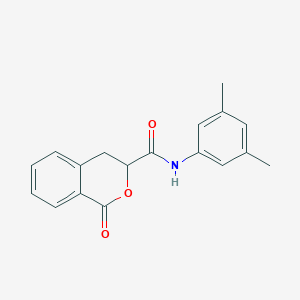

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2587386.png)
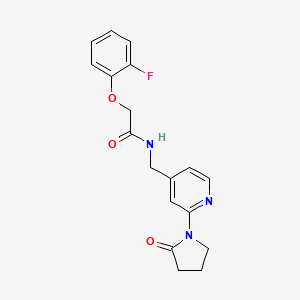
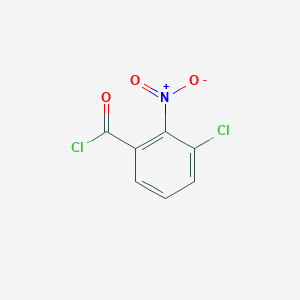
![2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2587395.png)
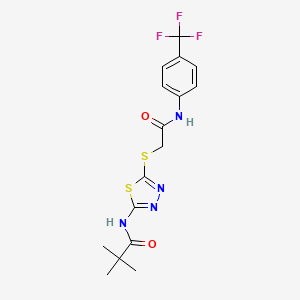
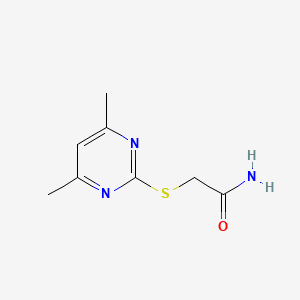

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2587402.png)

![2-{[(Methylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2587405.png)